1-Hydroxycyclohexyl phenyl ketone
Overview
Description
1-Hydroxycyclohexyl phenyl ketone is a photoinitiator widely used in various industrial applications. It is known for its efficiency in initiating polymerization reactions when exposed to ultraviolet light. This compound is particularly valued for its ability to facilitate UV curing processes, making it a crucial component in the production of coatings, adhesives, and inks .
Mechanism of Action
Target of Action
1-Hydroxycyclohexyl phenyl ketone, also known as (1-Hydroxycyclohexyl)(phenyl)methanone, is a photoinitiator molecule . Its primary targets are the monomers or oligomers in a polymerizable mixture . These targets play a crucial role in the formation of polymers, which are large molecules composed of repeated subunits.
Mode of Action
This compound interacts with its targets through a process called photopolymerization . When exposed to ultraviolet (UV) light, this compound absorbs photons and undergoes a photoreaction, generating highly reactive free radicals . These radicals then interact with the monomers or oligomers, initiating a polymerization process . This results in the formation of a solid polymer network from the liquid or semi-liquid starting materials .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The free radicals generated by this compound initiate a chain reaction that leads to the formation of polymers . This process can significantly alter the physical properties of the material, transforming it from a liquid or semi-liquid state to a solid state .
Pharmacokinetics
It’s important to note that the efficiency of this compound as a photoinitiator can be influenced by factors such as the intensity and wavelength of the uv light source, the concentration of this compound in the polymerizable mixture, and the presence of other components in the mixture .
Result of Action
The molecular effect of this compound’s action is the transformation of monomers or oligomers into a solid polymer network
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the polymerization process by reacting with the free radicals generated by this compound .
Preparation Methods
The synthesis of 1-Hydroxycyclohexyl phenyl ketone involves several steps:
Grignard Reaction: Halogenated benzene reacts with magnesium particles to form a Grignard reagent.
Chlorination: Cyclohexyl phenyl ketone is chlorinated to obtain 1-chlorocyclohexyl phenyl ketone.
Hydrolysis: The chlorinated product is hydrolyzed using sodium hydroxide in the presence of a catalyst to yield this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and cost-efficiency .
Chemical Reactions Analysis
1-Hydroxycyclohexyl phenyl ketone undergoes various chemical reactions:
Photoinitiation: As a photoinitiator, it facilitates the polymerization of monomers under UV light, forming polymers used in coatings and adhesives.
Common reagents include sodium hydroxide for oxidation and various monomers for polymerization. Major products include carboxylic acids from oxidation reactions and polymers from photoinitiation .
Scientific Research Applications
1-Hydroxycyclohexyl phenyl ketone is extensively used in scientific research:
Comparison with Similar Compounds
1-Hydroxycyclohexyl phenyl ketone is often compared with other photoinitiators such as benzoin methyl ether and benzoin ethyl ether. Unlike these compounds, this compound offers higher efficiency and better performance in non-yellowing applications . Similar compounds include:
- Benzoin methyl ether
- Benzoin ethyl ether
- 1-Benzoyl-1-hydroxycyclohexane .
Properties
IUPAC Name |
(1-hydroxycyclohexyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNODIIQQMGDSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044748 | |
Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |
Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
947-19-3 | |
Record name | 1-Hydroxycyclohexyl phenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycyclohexyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxycyclohexyl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxycyclohexyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCYCLOHEXYL PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JVN2243X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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